Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate
Description
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate is a synthetic carbamate derivative featuring a 5-bromopyridin-3-yl moiety and a cyclobutylmethyl group attached to the carbamate nitrogen. The tert-butyl carbamate group serves as a protective moiety, commonly employed in organic synthesis to stabilize amines during multi-step reactions . The bromine atom at the 5-position of the pyridine ring enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a valuable intermediate in medicinal chemistry and materials science. The cyclobutylmethyl substituent introduces steric bulk, which may influence reaction kinetics, selectivity, and physicochemical properties compared to simpler alkyl analogs .
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(cyclobutylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19(10-12-5-4-6-12)11-13-7-14(17)9-18-8-13/h7-9,12H,4-6,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBEZKOUBZHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCC1)CC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamate Formation: The brominated pyridine is then reacted with tert-butyl chloroformate and an amine (such as cyclobutylmethylamine) to form the carbamate group.
The reaction conditions generally include the use of a solvent like dichloromethane, and the reactions are carried out at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while hydrolysis will produce the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclobutylmethyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamate Derivatives
Key Observations:
Substituent Impact on Synthesis :
- The methyl-substituted analog (tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate) is synthesized in 75% yield via a straightforward reaction involving di-tert-butyl dicarbonate and NEt₃ . In contrast, bulkier substituents like cyclopropylethoxy reduce yields (61%) due to steric hindrance during coupling reactions .
- The absence of data for the target compound’s synthesis suggests that the cyclobutylmethyl group may necessitate optimized conditions (e.g., elevated temperatures or modified catalysts) to mitigate steric challenges.
Pyridine Ring Modifications: Halogenation (Br, Cl) at the pyridine ring enhances electrophilicity, enabling cross-coupling reactions. For example, the 5-bromo-6-chloro derivative (CAS 2231673-63-3) is a precursor for synthesizing polychlorinated heterocycles .
Physicochemical Properties :
- Methyl-substituted carbamates (e.g., tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate) are typically oils or low-melting solids, whereas bulkier analogs (e.g., cyclobutylmethyl) may exhibit higher melting points due to increased crystallinity .
- Cyclopropylethoxy derivatives show >10:1 regioselectivity in coupling reactions, highlighting the role of steric and electronic effects in reaction outcomes .
Reactivity and Functionalization Potential
- Cross-Coupling Utility: The 5-bromopyridinyl group in the target compound is analogous to intermediates used in Suzuki-Miyaura couplings. For instance, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate () leverages halogenated pyrimidines for constructing kinase inhibitors .
- Carbamate Deprotection : The tert-butyl group is cleaved under acidic conditions (e.g., HCl/dioxane), releasing the free amine for subsequent functionalization. This step is critical in drug discovery, as seen in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives () .
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